molecular formula C17H16N2O4 B2487985 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid CAS No. 329234-79-9

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

Cat. No. B2487985
CAS RN: 329234-79-9
M. Wt: 312.325
InChI Key: KVNRVXAENSGBCT-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid, also known as MBP, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MBP is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : This compound can be used in the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones, showing its utility in creating complex organic molecules (Ghandi et al., 2011).

  • Formation of Triazole Derivatives : It reacts with nucleophiles like benzimidazol-2-ylhydrazine to form triazole derivatives, indicating its versatility in forming different heterocyclic structures (Ovsyannikova et al., 2016).

Medicinal Chemistry Applications

  • Anticancer Potential : In a study, benzimidazole derivatives, including those structurally similar to the compound , showed promise in anticancer evaluation, indicating its potential in drug development (Salahuddin et al., 2014).

  • Antimicrobial Activities : Certain benzimidazole derivatives were found to exhibit antimicrobial activities, suggesting the potential of this compound in creating antibacterial and antifungal agents (Vyas et al., 2008).

Material Science and Chemistry

  • Corrosion Inhibition : A study on benzimidazole derivatives, including variations of the compound, showed effectiveness as inhibitors for mild steel corrosion, highlighting its application in material science and industrial chemistry (Yadav et al., 2013).

  • Functional Modification of Polymers : The compound can be involved in the modification of polymeric materials, as shown in studies where similar benzimidazole derivatives were used for enhancing the properties of polymers (Aly & El-Mohdy, 2015).

Future Directions

The future directions for research on “2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields such as medicine, chemistry, and materials science .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(17(20)21)23-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNRVXAENSGBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ON1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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